molecular formula C9H11ClN2O2 B2922224 4-Chloro-6-(oxan-4-yloxy)pyrimidine CAS No. 1251375-71-9

4-Chloro-6-(oxan-4-yloxy)pyrimidine

Cat. No. B2922224
CAS RN: 1251375-71-9
M. Wt: 214.65
InChI Key: JBBCTAXBMXZBPK-UHFFFAOYSA-N
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Description

4-Chloro-6-(oxan-4-yloxy)pyrimidine, also known as 6-chloro-4-pyrimidinyl tetrahydro-2H-pyran-4-yl ether, is a chemical compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for 4-Chloro-6-(oxan-4-yloxy)pyrimidine is 1S/C9H11ClN2O2/c10-8-5-9(12-6-11-8)14-7-1-3-13-4-2-7/h5-7H,1-4H2 . This indicates that the molecule contains 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

4-Chloro-6-(oxan-4-yloxy)pyrimidine is a powder that is stored at room temperature . Its molecular weight is 214.65 .

Scientific Research Applications

  • Characterization of Photoproduct DNA Photolyase :

    • Research has highlighted the role of pyrimidine photoproducts in DNA, particularly their UV-induced formation and biological impact. A study by (Kim et al., 1994) explored the (6-4) photoproduct DNA photolyase, focusing on the substrate specificity and repair efficiency of the enzyme.
  • Electronic Structure in DNA Photoproduct Repair :

    • A study by (Domratcheva & Schlichting, 2009) investigated the electronic structure involved in the repair of mutagenic pyrimidine-pyrimidone (6-4) photoproducts in DNA, revealing insights into potential non-oxetane repair mechanisms using quantum-chemical calculations.
  • Potentiation by Inhibition of Drug Degradation :

    • The interplay between drug degradation and potentiation has been studied in the context of 6-substituted purines and xanthine oxidase. (Elion et al., 1963) explored this dynamic, demonstrating significant implications for the pharmacological effectiveness of certain compounds.
  • Nonlinear Optical Exploration of Thiopyrimidine Derivatives :

    • The nonlinear optical properties and electronic structure of thiopyrimidine derivatives were explored by (Hussain et al., 2020). This research contributes to understanding the potential applications of these compounds in medicine and optics.
  • Cation Tautomerism in Pyrimidines :

    • Investigating the structural aspects of pyrimidines, (Rajam et al., 2017) focused on the crystallography of various pyrimidine forms, shedding light on their potential pharmaceutical applications.
  • Charge Transfer Materials of Pyrimidine Derivatives :

    • Research on charge transfer properties of pyrimidine derivatives was conducted by (Irfan, 2014), exploring their potential for use in electronic and photophysical applications.
  • Oxalic Acid Catalysed Oxidation of Pyrimidines :

    • A study by (Meenakshisundaram et al., 2007) explored the kinetics and mechanism of oxalic acid-catalyzed chromium(VI) oxidation of certain pyrimidine derivatives, contributing to the understanding of chemical reactions involving these compounds.
  • Treatment of Gout with Pyrimidine Derivatives :

    • The medical application of pyrimidine derivatives in the treatment of gout was examined by (Hall et al., 1964), demonstrating the therapeutic potential of these compounds.
  • Novel Pyrimidine Derivatives as Anti-Inflammatory Agents :

    • The synthesis and potential anti-inflammatory and analgesic properties of novel pyrimidine derivatives were investigated by (Muralidharan et al., 2019), indicating their significance in medicinal chemistry.
  • Tritiation of Pyrimidines for Radiopharmaceutical Use :

    • Research on tritiating pyrimidines for use in radiopharmaceuticals was conducted by (Măntescu et al., 1965), showcasing an important aspect of nuclear medicine involving pyrimidine derivatives.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

Future Directions

While specific future directions for 4-Chloro-6-(oxan-4-yloxy)pyrimidine are not mentioned in the available literature, pyrimidines in general have been studied for their anti-inflammatory effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity .

properties

IUPAC Name

4-chloro-6-(oxan-4-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c10-8-5-9(12-6-11-8)14-7-1-3-13-4-2-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBCTAXBMXZBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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